

3-Iodo-2-nitrophenol CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Iodo-2-nitrophenol*

Cat. No.: *B569415*

[Get Quote](#)

An In-depth Technical Guide to 3-Iodo-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Iodo-2-nitrophenol**, a halogenated nitroaromatic compound of interest in various chemical and pharmaceutical research areas. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document compiles its fundamental physicochemical properties and extrapolates potential synthetic routes, biological activities, and mechanisms of action based on the well-established chemistry of related nitrophenols and iodo-substituted aromatic compounds. This guide aims to serve as a foundational resource for researchers and professionals in drug development, offering insights into its characterization, potential applications, and safety considerations. All quantitative data is presented in structured tables, and where applicable, detailed experimental protocols for analogous compounds are provided. Logical relationships and experimental workflows are visualized using diagrams generated with Graphviz.

Core Physicochemical Properties

3-Iodo-2-nitrophenol is an organic compound featuring a phenol ring substituted with an iodine atom at the 3-position and a nitro group at the 2-position. The presence of both a halogen and a nitro group on the aromatic ring is expected to significantly influence its chemical reactivity and biological properties.

Property	Value	Source
CAS Number	861010-57-3	[1]
Molecular Formula	C ₆ H ₄ INO ₃	[1]
Molecular Weight	265.01 g/mol	[2] [3]

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of **3-Iodo-2-nitrophenol** is not readily available in the reviewed literature. However, general methods for the nitration of iodophenols or the iodination of nitrophenols can be adapted. A representative synthesis for a related compound, 4-hydroxy-3-iodo-5-nitrobenzonitrile, is detailed below to provide a practical experimental framework.[\[4\]](#)

Exemplary Synthesis of a Related Iodo-Nitrophenol Derivative[\[4\]](#)

This protocol describes the "one-pot" synthesis of nitroxinil (4-hydroxy-3-iodo-5-nitrobenzonitrile), a structurally related iodo-nitrophenol.[\[4\]](#)

Materials:

- p-hydroxybenzonitrile
- Sodium periodate
- Sodium chloride
- Potassium iodide
- Acetic acid

- Sodium nitrite

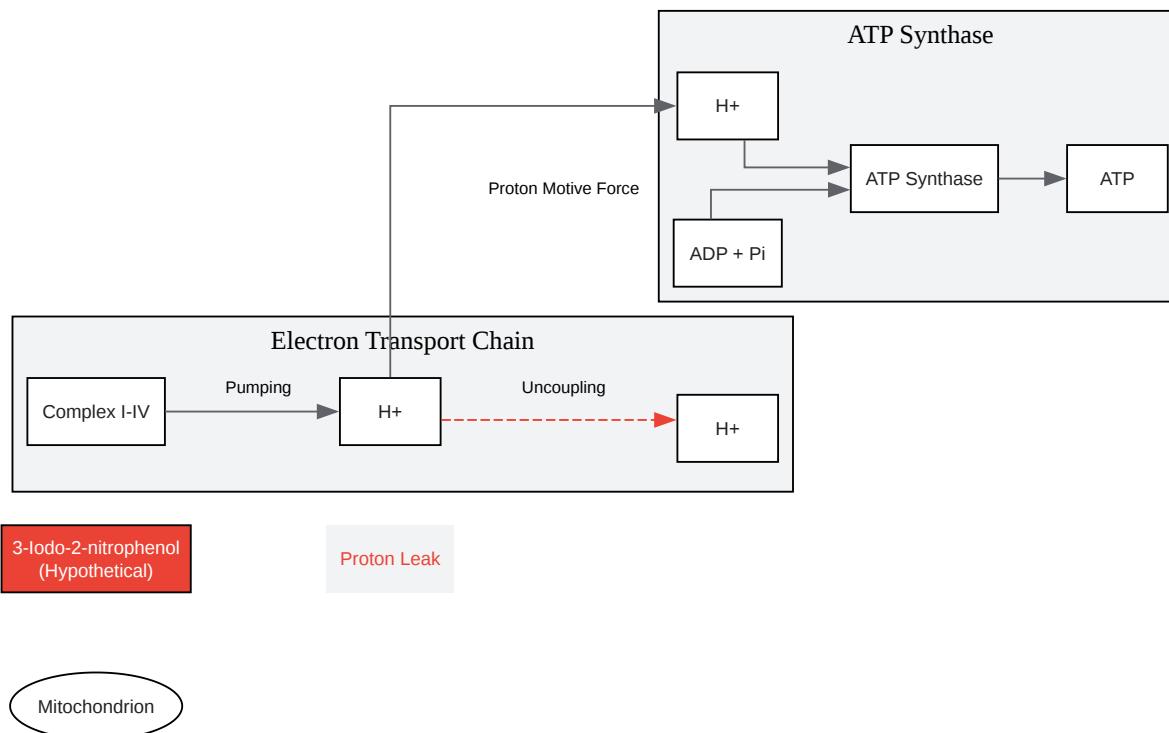
Experimental Protocol:

- In a suitable reaction vessel, combine p-hydroxybenzonitrile (0.05 mol), sodium periodate (0.01 mol), sodium chloride (0.1 mol), and potassium iodide (0.05 mol) in acetic acid (150 ml).
- Stir the mixture at 50°C for 30 minutes.
- Add sodium nitrite (0.05 mol) to the reaction mixture.
- Increase the temperature to 80°C and maintain for 3 hours.
- After cooling, adjust the pH of the remaining liquid to 5-6 using a 50 g/L sodium hydroxide solution to precipitate the product.
- Filter, wash, and dry the resulting crystals.

General Characterization

The characterization of **3-Iodo-2-nitrophenol** would typically involve standard analytical techniques:

Technique	Expected Observations
Nuclear Magnetic Resonance (NMR)	¹ H and ¹³ C NMR spectroscopy would confirm the substitution pattern on the aromatic ring.
Infrared (IR) Spectroscopy	Characteristic peaks for the hydroxyl (-OH), nitro (-NO ₂), and C-I bonds would be expected.
Mass Spectrometry (MS)	The molecular ion peak would confirm the molecular weight.
Melting Point	A sharp melting point would indicate the purity of the compound.

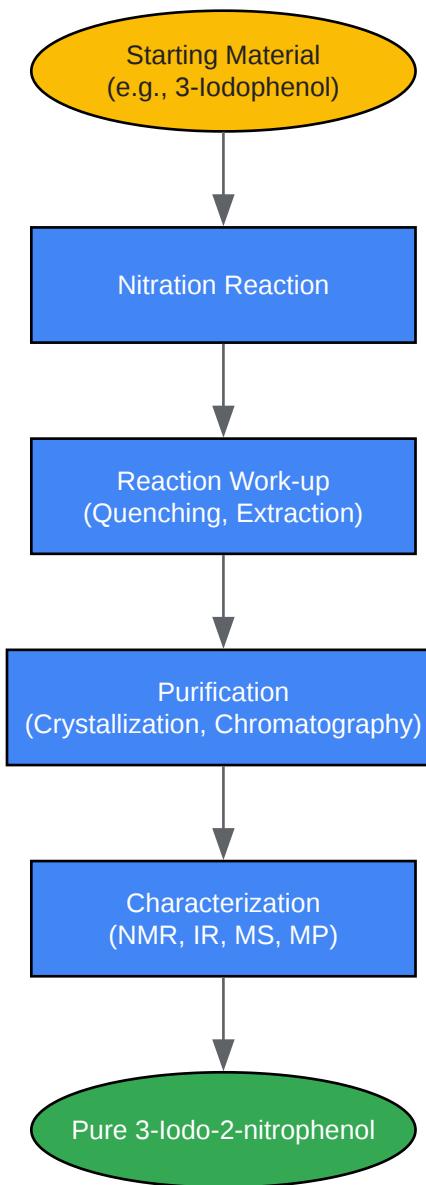

Potential Biological Activity and Signaling Pathways

While no specific biological studies on **3-Iodo-2-nitrophenol** have been identified, the bioactivity of nitrophenols and halogenated phenols is well-documented. The nitro group is a known pharmacophore and can also contribute to toxicity.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Antimicrobial Activity: Many nitroaromatic compounds exhibit antimicrobial properties.[\[7\]](#)[\[8\]](#) The mechanism often involves the reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that can damage DNA and other critical cellular components.[\[7\]](#)

Antiparasitic Activity: Iodinated phenols, such as 2,6-diiodo-4-nitrophenol, have been utilized as antiparasitic agents.[\[6\]](#) The presence of both iodine and a nitro group in **3-Iodo-2-nitrophenol** suggests potential in this area.

Enzyme Inhibition: Nitrophenols can act as enzyme inhibitors. For instance, 2,4-dinitrophenol is a well-known uncoupler of oxidative phosphorylation.[\[9\]](#) It disrupts the proton gradient across the inner mitochondrial membrane, leading to decreased ATP synthesis. This mechanism is a potential area of investigation for **3-Iodo-2-nitrophenol**.



[Click to download full resolution via product page](#)

Caption: Hypothetical mechanism of action for **3-Iodo-2-nitrophenol** as an uncoupler of oxidative phosphorylation.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of a nitrophenol compound.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis and characterization of **3-Iodo-2-nitrophenol**.

Safety and Handling

Specific safety data for **3-Iodo-2-nitrophenol** is not available. However, based on the safety profiles of related nitrophenols, the following precautions should be taken.[10][11][12][13]

- Toxicity: Nitrophenols are generally considered toxic. Harmful if swallowed, in contact with skin, or if inhaled.[10][12][13]

- Irritation: Causes skin irritation and serious eye damage.[10][11]
- Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[12][13]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Work in a well-ventilated area or under a fume hood.[10][12]
- Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[10][12]

Conclusion

3-Iodo-2-nitrophenol presents an interesting scaffold for chemical and pharmaceutical research due to the combined electronic effects of the iodo and nitro substituents. While specific experimental data is currently scarce, this guide provides a starting point for researchers by summarizing its known properties and offering insights into its potential synthesis, biological activity, and safe handling based on analogous compounds. Further research is warranted to fully elucidate the chemical and biological profile of this specific isomer and to explore its potential applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. molbase.com [molbase.com]
- 2. 3-Iodo-4-nitrophenol | C6H4INO3 | CID 56924453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Iodo-3-nitrophenol | C6H4INO3 | CID 12167350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesizing process of nitro iodo phenol cyanide - Eureka | Patsnap [eureka.patsnap.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds | MDPI [mdpi.com]
- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Iodo-2-nitrophenol CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b569415#3-iodo-2-nitrophenol-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com